molecular formula C7H5N3 B13097271 (E)-3-pyrimidin-2-ylprop-2-enenitrile

(E)-3-pyrimidin-2-ylprop-2-enenitrile

Cat. No.: B13097271
M. Wt: 131.13 g/mol
InChI Key: KNOIQGHMCWJCFB-HNQUOIGGSA-N
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Description

(E)-3-pyrimidin-2-ylprop-2-enenitrile is an organic compound characterized by the presence of a pyrimidine ring attached to a prop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-pyrimidin-2-ylprop-2-enenitrile typically involves the reaction of pyrimidine derivatives with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-pyrimidin-2-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(E)-3-pyrimidin-2-ylprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-pyrimidin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-pyridin-2-ylprop-2-enenitrile: Similar structure with a pyridine ring instead of a pyrimidine ring.

    (E)-3-thiazol-2-ylprop-2-enenitrile: Contains a thiazole ring in place of the pyrimidine ring.

Uniqueness

(E)-3-pyrimidin-2-ylprop-2-enenitrile is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

(E)-3-pyrimidin-2-ylprop-2-enenitrile

InChI

InChI=1S/C7H5N3/c8-4-1-3-7-9-5-2-6-10-7/h1-3,5-6H/b3-1+

InChI Key

KNOIQGHMCWJCFB-HNQUOIGGSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C=C/C#N

Canonical SMILES

C1=CN=C(N=C1)C=CC#N

Origin of Product

United States

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